molecular formula C7H12O3 B017614 Isopropyl acetoacetate CAS No. 542-08-5

Isopropyl acetoacetate

Cat. No. B017614
CAS RN: 542-08-5
M. Wt: 144.17 g/mol
InChI Key: GVIIRWAJDFKJMJ-UHFFFAOYSA-N
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Patent
US04032323

Procedure details

A solution of ethyl acetoacetate (250 g.) and concentrated sulphuric acid (10 ml.) in isopropanol (1500 ml.) was heated at reflux for 3 hours. The solvent was removed by distillation, the residue was neutralised by treatment with barium carbonate, filtered and distilled under reduced pressure to give isopropyl acetoacetate (139 g.), b.p. 79°-82° C./20 mm Hg, in the form of a colourless liquid.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].S(=O)(=O)(O)O.[CH:15](O)(C)C>>[C:1]([O:7][CH:8]([CH3:15])[CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4]

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
10 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1500 mL
Type
reactant
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by distillation
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(CC(=O)C)(=O)OC(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 139 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.